molecular formula C25H27N3O5S B296241 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B296241
M. Wt: 481.6 g/mol
InChI Key: NMEYVNVVDTTYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as Motesanib, is a small-molecule multi-targeted kinase inhibitor that has been studied for its potential therapeutic applications in various types of cancer. Motesanib has been shown to target several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).

Mechanism of Action

Motesanib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases, including N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, PDGFR, and c-KIT. By blocking these receptors, Motesanib inhibits the signaling pathways that promote tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Motesanib has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. Additionally, Motesanib has been shown to inhibit the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in tumor cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Motesanib in lab experiments is its multi-targeted kinase inhibition, which allows for the inhibition of several signaling pathways involved in tumor growth and angiogenesis. Additionally, Motesanib has been shown to have a favorable safety profile in preclinical and clinical studies. However, one of the limitations of using Motesanib in lab experiments is its potential off-target effects, which may lead to unintended effects on other signaling pathways and cellular processes.

Future Directions

Several future directions for the research on Motesanib include the identification of biomarkers that may predict response to Motesanib treatment, the development of combination therapies that may enhance the efficacy of Motesanib, and the investigation of the potential use of Motesanib in other types of cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to Motesanib and to identify strategies to overcome this resistance.

Synthesis Methods

The synthesis of Motesanib involves several steps of chemical reactions, including the coupling of 4-methylbenzenesulfonyl chloride with 2-aminobenzonitrile, followed by the coupling of the resulting intermediate with 2-chloro-N-(2-methoxyethyl)acetamide. The final step involves the coupling of the resulting intermediate with 4-(methylamino)-2-nitrobenzoic acid, followed by reduction of the nitro group to form the final product, Motesanib.

Scientific Research Applications

Motesanib has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, breast cancer, and thyroid cancer. Several preclinical and clinical studies have demonstrated the efficacy of Motesanib in inhibiting tumor growth and angiogenesis, as well as improving overall survival in cancer patients.

properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[[2-[methyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzamide

InChI

InChI=1S/C25H27N3O5S/c1-18-12-14-19(15-13-18)34(31,32)28(2)23-11-7-5-9-21(23)25(30)27-22-10-6-4-8-20(22)24(29)26-16-17-33-3/h4-15H,16-17H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

NMEYVNVVDTTYCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)NCCOC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.